Physicochemical Properties of Bis(1H-benzimidazole-1-pentylammonium) sulphate
Computational analysis provides baseline physicochemical descriptors for Bis(1H-benzimidazole-1-pentylammonium) sulphate. The topological polar surface area (PSA) is 142.68 Ų and the calculated LogP is 6.11400 . These values suggest this compound has a relatively high lipophilicity compared to more polar benzimidazoles. No experimental data is available to validate these computed properties.
| Evidence Dimension | Lipophilicity and Polarity (Calculated) |
|---|---|
| Target Compound Data | LogP: 6.11400; PSA: 142.68 Ų |
| Comparator Or Baseline | Not available for direct comparison. |
| Quantified Difference | Not applicable. |
| Conditions | Computational prediction (in silico). |
Why This Matters
These predicted properties suggest the compound will have low aqueous solubility and high membrane permeability, which are critical parameters for formulation and in vitro assay design.
